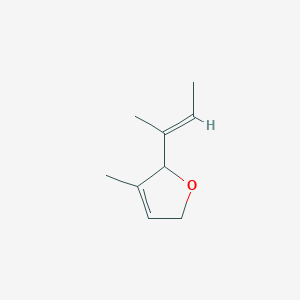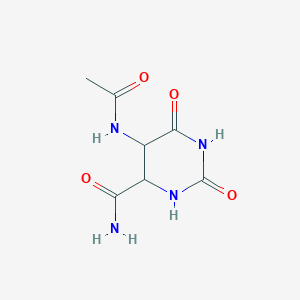
5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its potential pharmacological properties and is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of acylated urea derivatives with suitable aldehydes or ketones in the presence of a base. The reaction conditions often include heating under reflux with solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a form suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions: 5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Substitution reactions can introduce different substituents at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups, leading to a range of derivatives with different properties.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. It is used in assays to investigate its effects on different biological systems.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly for its potential to act as an anti-inflammatory or antimicrobial agent.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable for various industrial applications, including the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by inhibiting certain enzymes or pathways involved in inflammation or microbial growth. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators such as prostaglandins.
Comparación Con Compuestos Similares
5-Acetamido-2-hydroxy benzoic acid: Known for its analgesic and anti-inflammatory properties.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: These compounds exhibit antimicrobial and anticancer activities.
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness: 5-Acetamido-2,6-dioxohexahydropyrimidine-4-carboxamide is unique due to its specific structure and the presence of both acetamido and dioxo functional groups. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
61212-06-4 |
|---|---|
Fórmula molecular |
C7H10N4O4 |
Peso molecular |
214.18 g/mol |
Nombre IUPAC |
5-acetamido-2,6-dioxo-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C7H10N4O4/c1-2(12)9-4-3(5(8)13)10-7(15)11-6(4)14/h3-4H,1H3,(H2,8,13)(H,9,12)(H2,10,11,14,15) |
Clave InChI |
RIYZSHXPIZISHX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1C(NC(=O)NC1=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


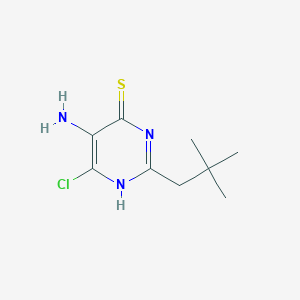

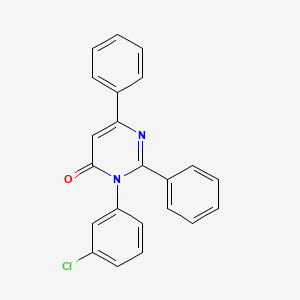
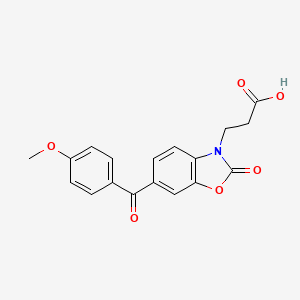
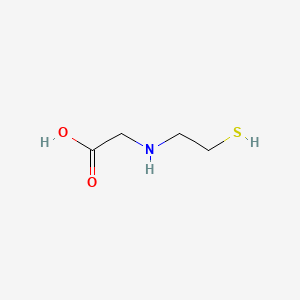
![1-Methyl-3-phenyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B15212629.png)
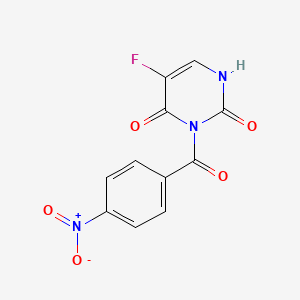
![Imidazo[1,2-a]pyridine, 2-(4-fluorophenyl)-6-(1H-indol-1-yl)-](/img/structure/B15212647.png)
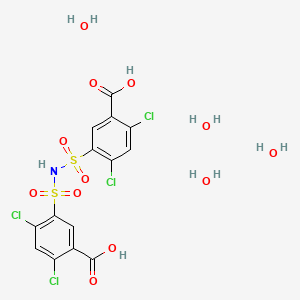

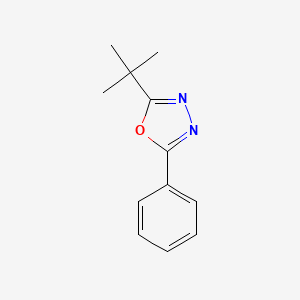
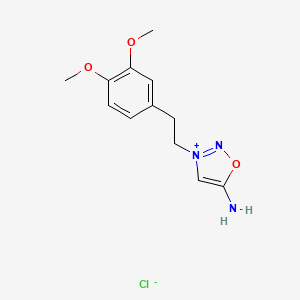
![8-Benzyl-4-chloro-2,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B15212690.png)
